molecular formula C17H23N7O B2357555 4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415501-67-4

4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

Cat. No.: B2357555
CAS No.: 2415501-67-4
M. Wt: 341.419
InChI Key: PWSJMPMSFXRLBV-UHFFFAOYSA-N
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Description

4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the piperazine ring: The pyridazine intermediate is then reacted with 4-(4-methylpyrimidin-2-yl)piperazine in the presence of a base such as potassium carbonate.

    Formation of the morpholine ring: Finally, the compound is cyclized with morpholine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]benzamide
  • 4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]pyridine

Uniqueness

4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

4-[6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-4-5-18-17(19-14)24-8-6-22(7-9-24)15-2-3-16(21-20-15)23-10-12-25-13-11-23/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSJMPMSFXRLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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